2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Overview
Description
2-Iodo-4-methyl-5-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C8H7F3IN. This compound is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to an aniline ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline typically involves the iodination of 4-methyl-5-(trifluoromethyl)aniline. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions often require a low temperature to stabilize the diazonium salt intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when handling hazardous reagents like iodine and diazonium salts. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methyl-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-methoxy-4-methyl-5-(trifluoromethyl)aniline.
Oxidation: Products include 2-iodo-4-methyl-5-(trifluoromethyl)benzoic acid.
Coupling: Biaryl compounds with various substituents on the aromatic ring.
Scientific Research Applications
2-Iodo-4-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Lacks the methyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.
4-Methyl-5-(trifluoromethyl)aniline: Lacks the iodine atom, affecting its ability to participate in halogen bonding and substitution reactions.
2-Iodo-4-(trifluoromethyl)aniline: Similar structure but without the methyl group, leading to variations in steric and electronic effects.
Uniqueness
2-Iodo-4-methyl-5-(trifluoromethyl)aniline is unique due to the combination of iodine, methyl, and trifluoromethyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-iodo-4-methyl-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3IN/c1-4-2-6(12)7(13)3-5(4)8(9,10)11/h2-3H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHDGSONCOREHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697742 | |
Record name | 2-Iodo-4-methyl-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872624-68-5 | |
Record name | 2-Iodo-4-methyl-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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